molecular formula C17H12Cl3N3O B605375 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide CAS No. 614726-85-1

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide

カタログ番号 B605375
CAS番号: 614726-85-1
分子量: 380.653
InChIキー: BBUKVPCUOHFAQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, commonly known as MCPP, is a chemical compound with a wide variety of applications in scientific research. MCPP is a synthetic compound that has been used in vitro and in vivo studies to study the effects of various biological processes. It is a non-steroidal anti-inflammatory drug (NSAID) that has been used in the treatment of inflammatory diseases. MCPP has also been used to study the effects of chemical compounds on the body.

科学的研究の応用

Reno-Protective Effects in Metabolic Syndrome

AM4113 has been studied for its potential reno-protective effects in conditions associated with metabolic syndrome (MetS). In a rat model induced by high-fructose high-salt feeding, AM4113, as a CB1 receptor neutral antagonist, showed promising results in reducing proteinuria and albumin excretion rate, which are indicators of kidney function deterioration. This suggests that AM4113 could be beneficial in managing nephropathy in MetS patients .

Insulin Resistance Management

The compound has also been evaluated for its effects on insulin resistance, a precursor to diabetes. In the same rat model of MetS, AM4113 administration resulted in significant inhibition of insulin resistance. This was correlated with a decrease in body weight, suggesting that AM4113 could play a role in managing weight and metabolic disorders related to insulin sensitivity .

Lipid Profile Improvement

In relation to metabolic health, AM4113 has shown effects on serum cholesterol and triglycerides. The compound inhibited the elevations of these lipids in the MetS rat model, which could indicate a potential application in managing dyslipidemia and preventing cardiovascular complications associated with high lipid levels .

Uric Acid Reduction

Elevated serum uric acid is another concern in metabolic disorders. AM4113 has been observed to reduce serum uric acid levels in the MetS rat model, which could be beneficial for patients suffering from gout or other uric acid-related conditions .

Appetite and Weight Control

Beyond metabolic syndrome, AM4113 has been researched for its impact on food intake and weight management. As a CB1 receptor antagonist, it has the potential to suppress appetite, which could be leveraged in the development of treatments for obesity and related health issues .

Behavioral Effects

The behavioral effects of AM4113 have been a subject of study, particularly its ability to suppress food intake and food-reinforced behavior without inducing signs of nausea in rats. This suggests a potential application in behavioral therapies for eating disorders, where controlling food intake is crucial .

作用機序

Target of Action

AM4113, also known as “5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide” or “CB1 antagonist 2”, is a novel cannabinoid CB1 neutral antagonist . The primary target of AM4113 is the cannabinoid receptor 1 (CB1R), which plays a pivotal role in regulating the reinforcing effects of various substances of abuse . AM4113 binds with high affinity to CB1 receptors, exhibiting 100-fold selectivity for CB1 against CB2 receptors .

Mode of Action

It works by binding to the CB1 receptors and blocking their activation, thereby suppressing the effects of substances that would otherwise activate these receptors .

Biochemical Pathways

It is known that the compound’s action on the cb1 receptors can influence the firing and burst rates in the ventral tegmental area dopamine neurons in response to nicotine . This suggests that AM4113 may affect dopaminergic pathways, which are crucial for reward and motivation.

Pharmacokinetics

Its therapeutic effects in behavioral tests suggest that it is bioavailable and can cross the blood-brain barrier to exert its effects on the central nervous system .

Result of Action

AM4113 has been shown to suppress food intake and food-reinforced behavior in rats . It also significantly attenuates nicotine taking, motivation for nicotine, as well as cue-, priming-, and stress-induced reinstatement of nicotine-seeking behavior . These effects suggest that AM4113 could be a promising therapeutic option for the prevention of relapse to nicotine-seeking and potentially other substance use disorders.

特性

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3N3O/c1-9-15(17(21)24)22-23(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUKVPCUOHFAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027454
Record name 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide

CAS RN

614726-85-1
Record name AM-4113
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0614726851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-4113
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBW5X7964A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Thionyl chloride (1.3 ml, 22.0 mmol) was added to a solution of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (2.09 g, 5.5 mmol) in toluene (50 ml) maintained at room temperature. The mixture was refluxed at 110° C. for 2 hours and then cooled to room temperature. The resulting solution was evaporated and dried under a vacuum to produce crude 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride, which are not further purified. 27% aqueous ammonia (2 ml) was added to the solution of crude 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride in methylene chloride (10 ml) at 0° C. After stirring 3 hours at room temperature, the resulting solution was quenched with saturated ammonium chloride which was extracted twice with 50 ml portions of ethyl acetate. After concentrating the extract by evaporation, the crude residue was purified using a silica gel column (hexane/ethyl acetate=1/1), to obtain the title compound (2.07 g, 99%) as white solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
99%

Q & A

Q1: What is the primary molecular target of AM4113?

A1: AM4113 acts as a selective antagonist of the cannabinoid receptor type 1 (CB1 receptor) [, , , , , , , , , , , ].

Q2: How does AM4113 interact with the CB1 receptor?

A2: Unlike inverse agonists that suppress basal CB1 receptor activity, AM4113 is classified as a neutral antagonist. This means it binds to the CB1 receptor and blocks the binding of agonists like endocannabinoids and Δ9-tetrahydrocannabinol (Δ9-THC) without altering the receptor's basal activity [, , , , ].

Q3: What are the downstream effects of AM4113's interaction with CB1 receptors?

A3: By blocking CB1 receptor activation, AM4113 can inhibit various CB1-mediated physiological and behavioral effects. This includes reducing food intake and weight gain, attenuating the reinforcing effects of addictive substances like nicotine, cocaine, and opioids, and modulating neuronal excitability [, , , , , , , , , , , ].

Q4: How does the action of AM4113 differ from that of CB1 inverse agonists like rimonabant (SR141716A)?

A4: While both AM4113 and rimonabant antagonize CB1 receptors, rimonabant acts as an inverse agonist, suppressing the receptor's basal activity. This difference in action may contribute to AM4113's potentially improved side-effect profile compared to rimonabant, which was withdrawn from the market due to adverse psychiatric effects [, , , , , ].

Q5: Can AM4113 cross the blood-brain barrier?

A5: While AM4113 can effectively block central CB1 receptors, studies suggest it may have limited brain penetration compared to other CB1 antagonists like rimonabant [, ]. Peripherally restricted analogs like AM6545 have been developed to further explore the role of peripheral CB1 receptors [, ].

Q6: What is the molecular formula and weight of AM4113?

A6: The molecular formula of AM4113 is C17H13Cl3N2O, and its molecular weight is 367.65 g/mol.

Q7: Is there any information available regarding the spectroscopic data for AM4113?

A7: The provided research articles primarily focus on the pharmacological characterization of AM4113. Detailed spectroscopic data, such as NMR or IR spectra, are not included in these studies.

Q8: How do structural modifications to the AM4113 scaffold affect its CB1 receptor binding affinity and selectivity?

A8: Research focusing on SAR around the diarylpyrazole core of AM4113 has revealed key structural elements influencing its CB1 receptor interactions [, , ]. For instance, substitutions on the pyrazole ring, particularly at the C3 position, significantly influence CB1 receptor binding affinity and selectivity [, , ]. Replacing the piperidine ring at the C3 position with other groups like morpholine can alter binding affinity and even change the intrinsic activity from an antagonist to an inverse agonist [, , ]. Additionally, modifications to the 5-aryl substituent, such as bioisosteric replacements with alkynylthiophene units, have yielded potent and selective CB1 antagonists with in vivo efficacy in reducing weight gain [].

Q9: What in vitro and in vivo models have been used to study the effects of AM4113?

A9: AM4113's effects have been extensively studied in both in vitro and in vivo settings. In vitro studies utilize cell lines expressing CB1 receptors, such as HEK-293 and CHO cells, to investigate receptor binding, G-protein activation, and downstream signaling pathways [, , , , ]. Animal models, primarily rodents and nonhuman primates, are used to evaluate the in vivo efficacy of AM4113 in paradigms like drug self-administration, conditioned place preference, and behavioral tasks assessing cognition and motor function [, , , , , , , , , , , ].

Q10: What are the key findings from preclinical studies on AM4113?

A10: Preclinical studies highlight the therapeutic potential of AM4113 in various areas:* Addiction: AM4113 attenuates the reinforcing effects of addictive substances like nicotine, cocaine, and opioids in animal models, suggesting its potential as a treatment for substance use disorders [, , , ].* Metabolic Disorders: AM4113 reduces food intake and weight gain in rodent models, indicating potential for addressing obesity and metabolic syndrome [, , ]. * Neuroprotection: Research suggests that AM4113 might protect against excitotoxicity, a process contributing to neuronal damage in conditions like stroke and neurodegenerative diseases [].

Q11: Have any clinical trials been conducted with AM4113?

A11: While preclinical research on AM4113 shows promise, no clinical trials have been initiated to date. Further investigation is needed to determine its safety and efficacy in humans.

Q12: What is known about the safety and toxicity profile of AM4113?

A12: The research primarily focuses on the pharmacological characterization of AM4113. While some studies suggest that AM4113 might possess a better psychiatric tolerability profile compared to rimonabant, more comprehensive toxicological studies are needed to establish its safety profile, particularly in long-term use scenarios [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。